molecular formula C15H11ClO4 B6369743 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261915-70-1

2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369743
CAS RN: 1261915-70-1
M. Wt: 290.70 g/mol
InChI Key: NRWCFOAQWSVVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, also known as 2CMCB, is a phenylbenzoic acid derivative commonly used in scientific research. It is an aromatic carboxylic acid that is soluble in water and has a molecular weight of 219.6 g/mol. 2CMCB is used in a variety of laboratory experiments, as well as in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other drugs. Additionally, it has been used in the synthesis of peptides, which are important in the study of protein structure and function. 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed to interact with proteins in a variety of ways, including binding to specific sites on proteins and altering the structure of proteins. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% may interact with other molecules, such as DNA, RNA, and small molecules, in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it is believed to affect the activity of enzymes and proteins, as well as other molecules, by altering their structure and/or binding to specific sites. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-cancer properties in some studies.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a number of advantages when used in laboratory experiments. It is soluble in water, making it easy to work with and store. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% also has a few limitations. It has a relatively low solubility in organic solvents, making it difficult to use in certain experiments. Additionally, it is not very stable, and its structure can be easily altered when exposed to light or heat.

Future Directions

There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in scientific research. For example, it could be used to study the structure and function of proteins, as well as to synthesize new organic compounds. Additionally, it could be used to study the effects of different environmental conditions, such as temperature and pH, on the activity of proteins and enzymes. Finally, it could be used to develop new drugs and therapeutics for the treatment of various diseases.

Synthesis Methods

2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized via a multi-step process, beginning with the reaction of 3-chloro-4-methoxybenzoic acid with a Grignard reagent. The Grignard reagent is formed by the reaction of a magnesium halide with an alkyl halide, and the resulting intermediate is reacted with an aqueous acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. The product is then purified by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-7-6-9(8-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCFOAQWSVVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683398
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-70-1
Record name 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.